molecular formula C24H26N4O11S B159044 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate CAS No. 131274-04-9

5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate

Cat. No. B159044
M. Wt: 578.6 g/mol
InChI Key: KJOMXZQEBSFPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate, commonly referred to as Mal-PEG3-GGG, is a chemical compound used in scientific research for various purposes. This compound is a type of polyethylene glycol (PEG) derivative that has been modified with a maleimide group, making it a highly reactive molecule.

Mechanism Of Action

The mechanism of action of Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG is based on its ability to react with thiol-containing biomolecules through a thiol-maleimide reaction. This reaction forms a covalent bond between the maleimide group in Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG and the thiol group in the biomolecule, resulting in the formation of a stable conjugate. The 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate chain in Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG provides a hydrophilic and flexible spacer that can improve the solubility and stability of the conjugate.

Biochemical And Physiological Effects

Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG has been shown to have minimal biochemical and physiological effects when used in scientific research. It is generally considered to be biocompatible and non-toxic, making it a safe and effective tool for protein modification, drug delivery, and bioconjugation.

Advantages And Limitations For Lab Experiments

The advantages of using Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG in lab experiments include its high reactivity, biocompatibility, and versatility. Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG can be used to modify a wide range of biomolecules, including proteins, peptides, and drugs, and can improve their solubility, stability, and bioavailability. The limitations of using Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG include its cost, which can be relatively high compared to other protein modification reagents, and its potential for non-specific conjugation, which can lead to the formation of unwanted side products.

Future Directions

There are several future directions for the use of Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG in scientific research. One potential direction is the development of new conjugation strategies that can improve the specificity and efficiency of thiol-maleimide reactions. Another direction is the exploration of new applications for Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG, such as the modification of nucleic acids or carbohydrates. Additionally, the development of new 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate derivatives with different functional groups or chain lengths could expand the versatility of Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG and other 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate-based reagents.

Synthesis Methods

The synthesis of Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG involves the reaction of maleimide-activated 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate with a thiol-containing peptide, followed by the addition of glycine residues. The maleimide group in Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG allows for the conjugation of the molecule to thiol-containing biomolecules, such as proteins or peptides, through a thiol-maleimide reaction.

Scientific Research Applications

Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG has been widely used in scientific research for various purposes, including protein modification, drug delivery, and bioconjugation. Mal-5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate3-GGG is often used to attach 5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate to proteins or peptides, which can improve their solubility, stability, and bioavailability. It is also used as a linker molecule to conjugate drugs or other biomolecules to proteins or peptides, which can improve their pharmacokinetics and targeting.

properties

CAS RN

131274-04-9

Product Name

5-(N-Maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate

Molecular Formula

C24H26N4O11S

Molecular Weight

578.6 g/mol

IUPAC Name

3-[2-[[2-[[2-[[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]sulfanylcarbonylbenzoic acid

InChI

InChI=1S/C24H26N4O11S/c29-17(12-26-19(31)14-40-24(37)16-3-1-2-15(10-16)23(35)36)25-11-18(30)27-13-22(34)39-9-8-38-7-6-28-20(32)4-5-21(28)33/h1-5,10H,6-9,11-14H2,(H,25,29)(H,26,31)(H,27,30)(H,35,36)

InChI Key

KJOMXZQEBSFPAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)OCCOCCN2C(=O)C=CC2=O)C(=O)O

Other CAS RN

131274-04-9

synonyms

5-(N-maleimido)-3-oxapentyl-(2-((3-carboxybenzoyl)thio)acetyl)glycyl-glycyl-glycinate
5-MOCTGGG

Origin of Product

United States

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